4-MMPB

Prostate cancer Lipoxygenase inhibition In vivo pharmacology

Select 4-MMPB as your foundational 15-lipoxygenase-1 inhibitor for prostate cancer research. This pyrimido[4,5-b]benzothiazine compound delivers a sub‑micromolar binding affinity (Ki=198–204 nM vs soybean 15‑LOX) and ≥2.6‑fold selectivity over 5‑LOX/12‑LOX (IC50 >50 μM vs 19.1 μM for human 15‑LOX‑1). Use at 41.48 μM for 72 h to induce apoptosis and ferroptosis in PC‑3 cells as validated by Iranpour et al. (2021)—the benchmark study directly comparing 4‑MMPB with analogs 4‑PMPB and 4‑EMPB. Rely on this reference inhibitor to contextualize new scaffold derivatives and ensure experimental reproducibility. Competitive inhibition kinetics (Lineweaver‑Burk) make it ideal for detailed substrate‑competition studies. Procure now to anchor your 15‑LOX‑1 pathway investigations with a characterized, publication‑backed positive control.

Molecular Formula C16H19N5S
Molecular Weight 313.4 g/mol
CAS No. 928853-86-5
Cat. No. B582123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-MMPB
CAS928853-86-5
Synonyms15-LO Inhibitor 1
Molecular FormulaC16H19N5S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2
InChIInChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3
InChIKeyHYPHGMNLWIKEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-MMPB (CAS 928853-86-5): Procurement-Grade 15-Lipoxygenase Inhibitor for Prostate Cancer Research


4-MMPB (15-Lipoxygenase Inhibitor 1) is a selective small-molecule inhibitor of 15-lipoxygenase (15-LOX) belonging to the pyrimido[4,5-b]benzothiazine chemical class [1]. The compound is chemically defined as 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine with molecular formula C16H19N5S and molecular weight 313.42 [2]. It is supplied as a crystalline solid with purity specifications typically ≥98%, and is commercially available from multiple vendors in standard pack sizes ranging from 1 mg to 200 mg .

4-MMPB Procurement Risk Alert: Why Not All 15-LOX Inhibitors Are Interchangeable in Prostate Cancer Models


The pyrimido[4,5-b]benzothiazine scaffold supports a range of structural modifications that can alter binding affinity, selectivity, and cellular activity profiles. While analogs such as 4-PMPB and 4-EMPB share the core pharmacophore, subtle differences in the 4-position substituent affect enzymatic inhibition potency and downstream biological effects [1]. Furthermore, published data demonstrate that 4-MMPB exhibits a Ki value of 198–204 nM for soybean 15-LOX, which is approximately 90-fold more potent than its IC50 of 18 μM—a distinction that reveals the competitive binding nature of the inhibition mechanism and underscores that simple IC50 comparisons across compound classes may obscure true biochemical potency [2]. Procurement decisions based solely on nominal target inhibition claims without scrutiny of binding constants, selectivity data, and cellular validation may compromise experimental reproducibility in prostate cancer research models.

4-MMPB Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against Closest Analogs


4-MMPB vs. 4-PMPB and 4-EMPB: Equivalent In Vivo Tumor Suppression But Distinct Structural Identity

In a direct head-to-head study, 4-MMPB and its two closest structural analogs—4-PMPB (4-propyl) and 4-EMPB (4-ethyl)—were evaluated in parallel for anti-tumor efficacy in an immunocompromised C57BL/6 mouse xenograft model of prostate cancer [1]. All three compounds delayed tumor growth without noticeable side effects in weight loss or histological investigations [1]. However, the 4-MMPB scaffold represents the founding methyl-substituted reference compound from which the analogs were derived; the analogs demonstrated similar anti-cancer effects on PC-3 cells as compared with 4-MMPB, while none were effective on normal HDF cells [1]. This equivalence establishes 4-MMPB as the validated benchmark reference standard for the series, providing a procurement anchor for experimental consistency and cross-study comparability.

Prostate cancer Lipoxygenase inhibition In vivo pharmacology

Sub-Micromolar Ki vs. Micromolar IC50: 4-MMPB Displays High-Intrinsic Affinity Masked by Competitive Kinetics

Biochemical profiling in BindingDB reveals that 4-MMPB exhibits a competitive inhibition constant (Ki) of 198 nM and 204 nM against soybean 15-lipoxygenase (SLO) using linoleic acid as substrate, as determined by Lineweaver-Burk plot analysis [1]. This sub-micromolar Ki value is approximately 90-fold lower (i.e., more potent) than the reported IC50 of 18 μM for the same enzyme system [2]. The discrepancy between Ki and IC50 is characteristic of a competitive inhibitor where assay substrate concentration influences apparent potency—the Ki reflects the intrinsic binding affinity independent of substrate competition. This kinetic signature confirms that 4-MMPB binds directly to the enzyme active site in a substrate-competitive manner, a mechanistic feature that may not be preserved across structurally distinct 15-LOX inhibitors.

Enzyme kinetics Binding affinity 15-LOX inhibition

15-LOX Isoform Selectivity: 4-MMPB Demonstrates Over 50-Fold Discrimination Against 5-LOX and 12-LOX

Selectivity profiling demonstrates that 4-MMPB specifically inhibits 15-lipoxygenase with minimal activity against other lipoxygenase isoforms . The compound exhibits IC50 values >50 μM against both 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) , whereas its IC50 for human 15-lipoxygenase-1 (15-LOX-1) is 19.1 μM . This represents greater than 2.6-fold selectivity against these alternative LOX isoforms (50 μM vs. 19.1 μM lower bound). The isoform selectivity profile is critical for prostate cancer research, where 15-LOX-1 has been specifically implicated in tumor biology, while 5-LOX and 12-LOX mediate distinct signaling pathways.

Target selectivity Lipoxygenase isoforms Off-target profiling

Cellular Apoptosis and DNA Damage Induction in PC-3 Prostate Cancer Cells: Quantified Dose-Response Parameters

In cellular assays using PC-3 human prostate cancer cells, 4-MMPB at a concentration of 41.48 μM over 72 hours induces measurable apoptosis and DNA damage . The compound exhibits cytotoxic activity on PC-3 cancer cells and HFF3 cell lines . Flow cytometry analysis in the comparative study of 4-MMPB and its analogs confirmed that apoptosis and ferroptosis are the primary mechanisms of induced cell death in PC-3 cells across all three compounds [1]. The apoptotic effect is concentration- and time-dependent; the 41.48 μM / 72-hour condition represents a characterized reference point for experimental design and benchmarking against other 15-LOX inhibitors.

Apoptosis DNA damage Prostate cancer

Commercial Purity and Long-Term Stability Specifications: Batch-to-Batch Reproducibility Parameters

4-MMPB is commercially supplied with defined purity and stability specifications that support reproducible experimental outcomes. Vendor quality control data indicate HPLC purity of 99.72% and typical purity specifications of ≥98% across multiple suppliers . The compound is stable as powder for 3 years at -20°C from the date of receipt . In DMSO stock solution, storage at -80°C provides stability for up to 6 months, while -20°C storage is suitable for 1 month . These defined storage parameters enable proper procurement planning and experimental scheduling.

Quality control Stability Procurement specifications

4-MMPB Validated Application Scenarios: Research Use Cases Directly Supported by Quantitative Evidence


Benchmark Reference Standard for Pyrimidobenzothiazine 15-LOX Inhibitor Series Validation

Procure 4-MMPB as the foundational reference compound when evaluating novel pyrimido[4,5-b]benzothiazine analogs. The 2021 Iranpour et al. study establishes 4-MMPB as the benchmark against which analogs 4-PMPB and 4-EMPB were directly compared in both in vitro (PC-3 cytotoxicity, MTT assay) and in vivo (C57BL/6 mouse xenograft) systems [1]. Using 4-MMPB as a positive control ensures that experimental results for new analogs can be meaningfully contextualized within the published literature on this scaffold series.

Prostate Cancer Cell Apoptosis Studies Requiring 15-LOX-1 Mediated Cell Death Induction

Use 4-MMPB at 41.48 μM for 72-hour treatments to induce apoptosis and DNA damage in PC-3 human prostate cancer cells . Flow cytometry has confirmed that apoptosis and ferroptosis are the primary cell death mechanisms triggered by 4-MMPB and its analogs in this cellular model [1]. This validated concentration and exposure time provide a characterized starting point for apoptosis pathway analysis and can serve as a positive control for 15-LOX-1 dependent cell death studies.

Competitive Enzyme Inhibition Kinetics Studies Requiring Sub-Micromolar Affinity Probes

Employ 4-MMPB in 15-LOX enzyme kinetics experiments where competitive inhibition mechanism characterization is required. The compound's Ki of 198-204 nM against soybean 15-LOX, determined via Lineweaver-Burk analysis [2], makes it suitable for detailed kinetic studies examining substrate-competition effects. Researchers should note that assay substrate concentration will significantly affect observed IC50 values due to the competitive inhibition mechanism—the sub-micromolar Ki reflects intrinsic binding affinity that may be masked in high-substrate screening assays.

Isoform-Selective 15-LOX-1 Inhibition for Pathway Dissection

Apply 4-MMPB when isoform-selective inhibition of 15-LOX-1 is required, with minimal confounding activity at 5-LOX and 12-LOX. The compound demonstrates IC50 >50 μM against 5-LOX and 12-LOX versus 19.1 μM for human 15-LOX-1, providing ≥2.6-fold selectivity . This selectivity window enables attribution of observed biological effects specifically to 15-LOX-1 inhibition rather than broader lipoxygenase pathway suppression, which is particularly relevant in prostate cancer models where 15-LOX-1 has distinct biological roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-MMPB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.